![molecular formula C19H16N4O2S2 B2523590 Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone CAS No. 1251691-84-5](/img/structure/B2523590.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound contains a benzo[c][1,2,5]thiadiazol-5-yl group and a 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. The benzo[c][1,2,5]thiadiazol-5-yl group is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom. The 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group contains a piperidine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group separately, followed by a coupling reaction to join the two groups together. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups could potentially participate in a variety of chemical reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups could potentially confer specific properties such as solubility, stability, and reactivity .Scientific Research Applications
- Application : The compound’s strong electron-accepting properties make it suitable for use in organic photovoltaics (solar cells) and organic light-emitting diodes (OLEDs) .
- Application : Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone could serve as a fluorescent probe for detecting specific molecules or cellular structures .
- Application : While precious metal-based photocatalysts are common, organophotocatalysts like BTZ derivatives offer alternatives. Investigating their photocatalytic properties could lead to greener and more efficient reactions .
- Application : Designing positively charged, amphiphilic compounds based on the BTZ scaffold (such as Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone) could enhance near-infrared (NIR) light-induced phototoxicity in cancer cells .
Photovoltaics and Organic Electronics
Fluorescent Sensors
Drug Discovery and Design
Photocatalysis
Cancer Photodynamic Therapy (PDT)
Continuous Flow Reactions
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-18(12-5-6-14-16(11-12)22-27-21-14)23-9-7-13(8-10-23)25-19-20-15-3-1-2-4-17(15)26-19/h1-6,11,13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGNOFYSPBKBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone |
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